molecular formula C9H6F3NO B3048408 2-Hydroxy-2-[4-(trifluoromethyl)phenyl]acetonitrile CAS No. 168013-75-0

2-Hydroxy-2-[4-(trifluoromethyl)phenyl]acetonitrile

Cat. No.: B3048408
CAS No.: 168013-75-0
M. Wt: 201.14 g/mol
InChI Key: NYWXAQVYSYFVIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-2-[4-(trifluoromethyl)phenyl]acetonitrile is an organic compound with the molecular formula C9H6F3NO It is characterized by the presence of a hydroxy group, a trifluoromethyl group, and a nitrile group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-[4-(trifluoromethyl)phenyl]acetonitrile can be achieved through several methods. One common approach involves the reaction of 4-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield the nitrile compound . The reaction conditions typically involve the use of a base such as sodium carbonate and a solvent like ethanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reaction efficiently.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-2-[4-(trifluoromethyl)phenyl]acetonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

    Oxidation: Formation of 2-oxo-2-[4-(trifluoromethyl)phenyl]acetonitrile.

    Reduction: Formation of 2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-2-[4-(trifluoromethyl)phenyl]acetonitrile has several applications in scientific research:

Comparison with Similar Compounds

  • 4-(trifluoromethyl)phenol
  • 2-Hydroxy-4-(trifluoromethyl)phenylboronic acid
  • 4-(trifluoromethyl)phenylacetonitrile

Comparison: 2-Hydroxy-2-[4-(trifluoromethyl)phenyl]acetonitrile is unique due to the presence of both a hydroxy group and a nitrile group on the same carbon atom, which imparts distinct reactivity and properties compared to its analogs. The trifluoromethyl group also contributes to its unique chemical behavior, making it a valuable compound for various applications .

Properties

IUPAC Name

2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13/h1-4,8,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWXAQVYSYFVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70558568
Record name Hydroxy[4-(trifluoromethyl)phenyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70558568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168013-75-0
Record name Hydroxy[4-(trifluoromethyl)phenyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70558568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-2-[4-(trifluoromethyl)phenyl]acetonitrile
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-2-[4-(trifluoromethyl)phenyl]acetonitrile
Reactant of Route 3
Reactant of Route 3
2-Hydroxy-2-[4-(trifluoromethyl)phenyl]acetonitrile
Reactant of Route 4
Reactant of Route 4
2-Hydroxy-2-[4-(trifluoromethyl)phenyl]acetonitrile
Reactant of Route 5
Reactant of Route 5
2-Hydroxy-2-[4-(trifluoromethyl)phenyl]acetonitrile
Reactant of Route 6
2-Hydroxy-2-[4-(trifluoromethyl)phenyl]acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.